3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Formation of the propanone moiety: This can be done through a series of reactions including oxidation and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, including as an analgesic or anesthetic.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one likely involves interaction with specific molecular targets in the body, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
- 3-(3-Chlorophenyl)-1-(4-ethylpiperidin-1-yl)propan-1-one
Uniqueness
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one is unique due to the presence of the cyclopropyl group, which can influence its pharmacological properties and interactions with molecular targets.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c18-16-3-1-2-13(12-16)4-7-17(20)19-10-8-15(9-11-19)14-5-6-14/h1-3,12,14-15H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLPECCDJWUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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